molecular formula C20H22FN5O2 B12244702 6-Fluoro-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole

6-Fluoro-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole

Cat. No.: B12244702
M. Wt: 383.4 g/mol
InChI Key: FELWJKADGDAUQD-UHFFFAOYSA-N
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Description

6-Fluoro-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Synthesis of the Pyrimidine Moiety: The pyrimidine ring can be constructed through a condensation reaction between a suitable aldehyde and guanidine.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions using piperazine and an appropriate leaving group.

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and oxane moieties.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The fluorine atom and other substituents can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride and alkyl halides are often employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with modified piperazine or oxane rings.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Shares the benzoxazole core and fluorine atom but lacks the pyrimidine and oxane moieties.

    2-(Pyridin-2-yl)pyrimidine Derivatives: Contains the pyrimidine ring but differs in the other substituents.

Uniqueness

6-Fluoro-2-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole is unique due to its combination of fluorine, oxane, pyrimidine, and piperazine moieties, which confer distinct chemical properties and potential biological activities not found in similar compounds.

Properties

Molecular Formula

C20H22FN5O2

Molecular Weight

383.4 g/mol

IUPAC Name

6-fluoro-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C20H22FN5O2/c21-15-1-2-16-18(11-15)28-20(24-16)26-7-5-25(6-8-26)19-12-17(22-13-23-19)14-3-9-27-10-4-14/h1-2,11-14H,3-10H2

InChI Key

FELWJKADGDAUQD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F

Origin of Product

United States

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